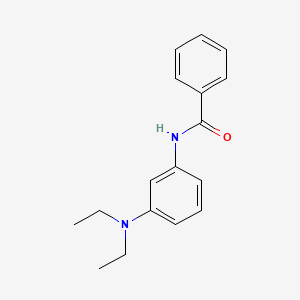

N-(3-(Diethylamino)phenyl)benzamide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Diethylamino)phenyl)benzamide typically involves the reaction of 3-(diethylamino)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-(Diethylamino)aniline+Benzoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions, with careful control of temperature and reaction time to optimize yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.

化学反応の分析

Types of Reactions: N-(3-(Diethylamino)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the amide group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Corresponding carboxylic acids or amides.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of this compound.

科学的研究の応用

Cancer Treatment

N-(3-(Diethylamino)phenyl)benzamide has been investigated for its role as an inhibitor of protein kinases, particularly in the treatment of neoplastic diseases. It shows promise against various cancers, including breast cancer, colon cancer, and leukemia. The compound's ability to inhibit tyrosine kinases, which are often overactive in cancerous cells, positions it as a potential therapeutic agent in oncology .

Table 1: Summary of Cancer Types Targeted by this compound

| Cancer Type | Mechanism of Action | References |

|---|---|---|

| Breast Cancer | Inhibition of HER-2/neu receptor | |

| Colon Cancer | Targeting c-KIT and FLT3 pathways | |

| Leukemia | Inhibition of multiple tyrosine kinases |

Neurological Disorders

The compound has also been explored as a histamine H3 receptor antagonist. Histamine H3 receptors are involved in the modulation of neurotransmitter release, and antagonists can be beneficial in treating conditions such as narcolepsy and ADHD. Preclinical studies have shown that compounds similar to this compound can enhance wakefulness and cognitive function .

Table 2: Neurological Applications of H3 Receptor Antagonists

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values ranging from 7.5 to 11.1 μM against selected human cancer cell lines, indicating significant anticancer activity .

Clinical Trials

Several clinical trials have been initiated to evaluate the efficacy of compounds related to this compound in treating various conditions:

- A trial focusing on its application in breast cancer therapy reported promising results regarding tumor reduction.

- Studies on its effects on cognitive disorders have highlighted improvements in patient attention and wakefulness.

作用機序

The mechanism of action of N-(3-(Diethylamino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The diethylamino group enhances its ability to interact with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with active site residues.

類似化合物との比較

N-(4-(Diethylamino)phenyl)benzamide: Similar structure but with the diethylamino group at the para position.

N-(3-(Dimethylamino)phenyl)benzamide: Similar structure but with dimethylamino instead of diethylamino.

N-(3-(Diethylamino)phenyl)acetamide: Similar structure but with an acetamide group instead of benzamide.

Uniqueness: N-(3-(Diethylamino)phenyl)benzamide is unique due to the specific positioning of the diethylamino group, which influences its chemical reactivity and interaction with biological targets. This positioning can result in different pharmacological profiles and applications compared to its analogs.

生物活性

N-(3-(Diethylamino)phenyl)benzamide, a compound belonging to the N-phenylbenzamide class, has garnered attention due to its diverse biological activities, particularly in antiviral and antiprotozoal applications. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of diethylamine with a suitable benzoyl chloride derivative. The structural modifications at the phenyl rings significantly influence the biological activity of the resulting compounds.

Table 1: Synthesis Overview of this compound Derivatives

| Compound | Synthesis Method | Yield (%) | Notable Biological Activity |

|---|---|---|---|

| 1 | Reaction with benzoyl chloride | 85 | Antiviral against EV71 (IC50 = 18 μM) |

| 2 | Modification of amine substituents | 75 | CETP inhibition (IC50 = 0.69 μM) |

| 3 | Variation in phenyl substituents | 80 | Antiprotozoal activity against T. brucei |

Antiviral Activity

Research has demonstrated that certain derivatives of N-phenylbenzamide exhibit significant antiviral properties. A study reported that specific derivatives showed moderate activity against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. The lead compound exhibited an IC50 value of approximately 18 μM, indicating its potential as an antiviral agent. The selectivity index values for various derivatives were comparable or superior to existing antiviral drugs like pirodavir, showcasing their therapeutic promise .

Antiprotozoal Activity

This compound derivatives have also been evaluated for their antiprotozoal activity, particularly against Trypanosoma brucei and Leishmania donovani. One compound demonstrated submicromolar activity against T. brucei, with mechanisms involving the binding to mitochondrial DNA (kDNA), leading to parasite death through disruption of essential DNA functions . This highlights the potential for developing effective treatments for diseases such as African sleeping sickness.

Case Studies and Experimental Findings

- CETP Inhibition : A series of N,N-3-phenyl-3-benzylaminopropanamide derivatives were identified as novel cholesteryl ester transfer protein (CETP) inhibitors. The lead compound HL16 exhibited an IC50 value of 0.69 μM in vitro, indicating strong potential for managing dyslipidemia .

- Antifungal and Insecticidal Properties : Studies on novel N-phenylbenzamide derivatives revealed antifungal activities against pathogens like Botrytis cinerea, with some compounds demonstrating superior efficacy compared to established fungicides .

特性

IUPAC Name |

N-[3-(diethylamino)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-3-19(4-2)16-12-8-11-15(13-16)18-17(20)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFRCMQOCKKUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。